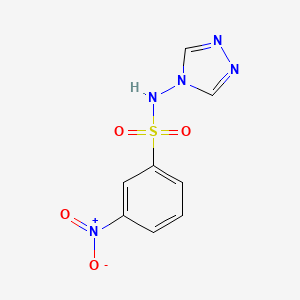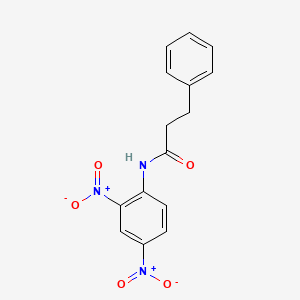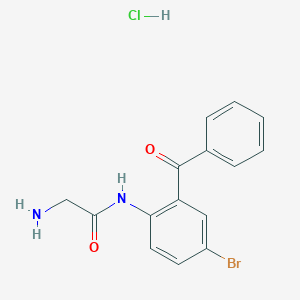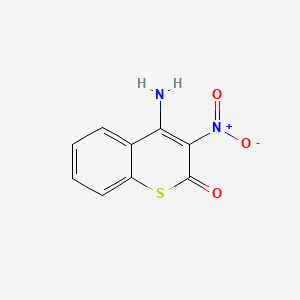![molecular formula C18H19Cl2NO3S B5064385 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in scientific research for its ability to selectively inhibit the activity of the protein IKKε. This protein is involved in the regulation of several cellular processes, including inflammation and immunity, making DBeQ a potential candidate for the development of new therapeutic treatments for a variety of diseases.
作用机制
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide selectively inhibits the activity of IKKε, a protein kinase that is involved in the regulation of several cellular processes, including inflammation and immunity. By blocking the activity of IKKε, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide can reduce inflammation and improve disease symptoms in animal models. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of IKKε.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has several biochemical and physiological effects, including the inhibition of IKKε activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. In animal models, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to improve disease symptoms in autoimmune disorders and reduce tumor growth in cancer models.
实验室实验的优点和局限性
One of the main advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is its selectivity for IKKε, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is its relatively low potency compared to other IKKε inhibitors, which may limit its efficacy in certain applications.
未来方向
There are several potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide could be used in combination with other therapies to enhance their efficacy and reduce side effects. Overall, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichlorobenzyl mercaptan to form the intermediate compound 3,4-dichlorobenzylthioanisole. This compound is then reacted with ethyl chloroacetate to form the ester intermediate, which is then hydrolyzed to form the final product, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide.
科学研究应用
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of IKKε, which is often overexpressed in cancer cells. In autoimmune disorders, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to reduce inflammation and improve disease symptoms in animal models. In viral infections, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
属性
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S/c1-23-16-6-4-13(10-17(16)24-2)18(22)21-7-8-25-11-12-3-5-14(19)15(20)9-12/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPACDLJNWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)




![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)